![molecular formula C20H20N2O3 B13841689 6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is a complex organic compound that belongs to the class of benzazepines. Benzazepines are heterocyclic compounds containing a benzene ring fused to an azepine ring. This particular compound is characterized by the presence of a methoxy group on the pyrido ring and a hexanoic acid side chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors to form the benzazepine core, followed by functionalization to introduce the methoxy group and the hexanoic acid side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the compound in its pure form .
化学反应分析
Types of Reactions
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
作用机制
The mechanism of action of 6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
相似化合物的比较
Similar Compounds
- 6-(6-Methyl-5-oxo-5,6-dihydro-11H-pyrido4,3-cbenzazepin-11-ylidene)hexanoic acid : This compound shares a similar core structure but differs in the substituents attached to the benzazepine ring.
- Loratadine : A well-known antihistamine that also contains a benzazepine core but with different functional groups and side chains .
Uniqueness
6-(6-Methoxypyrido4,3-cbenzazepin-11-ylidene)hexanoic acid is unique due to its specific combination of functional groups and the presence of the methoxy group on the pyrido ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
分子式 |
C20H20N2O3 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC 名称 |
6-(6-methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid |
InChI |
InChI=1S/C20H20N2O3/c1-25-20-16-9-6-5-8-14(16)15(7-3-2-4-10-19(23)24)17-13-21-12-11-18(17)22-20/h5-9,11-13H,2-4,10H2,1H3,(H,23,24) |
InChI 键 |
NNJWBTXUDRAEII-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC2=C(C=NC=C2)C(=CCCCCC(=O)O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


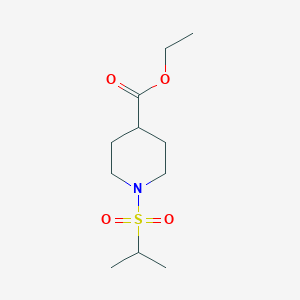
![N2,N4-Bis-Cbz-N-[imino-(1-ribofuranosylamino)methyl]urea 2'-Benzoate](/img/structure/B13841621.png)
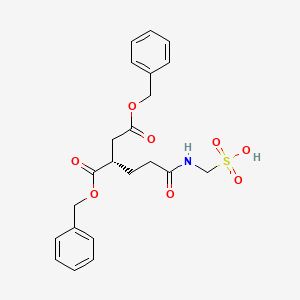
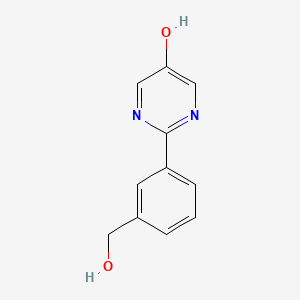
![2,4-Dichloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13841645.png)

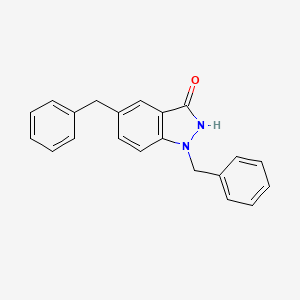
![(2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7,8a-trihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid](/img/structure/B13841667.png)
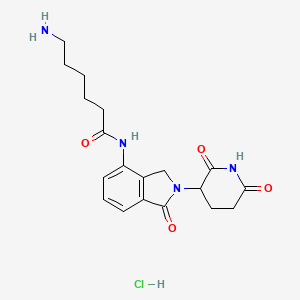
![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)
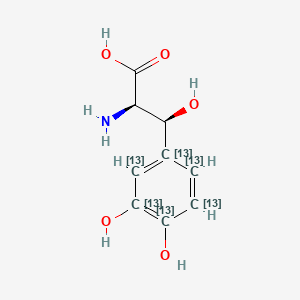
![3-[18-(2-Carboxyethyl)-13-ethenyl-8-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B13841705.png)

